molecular formula C12H17NO3 B5779893 N-(3,5-dimethoxyphenyl)-2-methylpropanamide

N-(3,5-dimethoxyphenyl)-2-methylpropanamide

Cat. No.: B5779893
M. Wt: 223.27 g/mol
InChI Key: CMIISMMJDFUKFV-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-methylpropanamide: is an organic compound belonging to the class of amides It features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an amide group attached to a 2-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-2-methylpropanamide typically involves the reaction of 3,5-dimethoxyaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve 3,5-dimethoxyaniline in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-methylpropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethoxyphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 3,5-dihydroxyphenyl-2-methylpropanamide.

    Reduction: Formation of N-(3,5-dimethoxyphenyl)-2-methylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3,5-dimethoxyphenyl)-2-methylpropanamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The methoxy groups and amide moiety can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: N-(3,5-dimethoxyphenyl)-2-methylpropanamide is unique due to its specific substitution pattern and functional groups. The presence of both methoxy groups and an amide moiety provides a distinct set of chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)12(14)13-9-5-10(15-3)7-11(6-9)16-4/h5-8H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIISMMJDFUKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788584
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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